5,7-Dichloro-2,3-dihydro-1H-inden-1-one
Description
Historical Trajectory and Evolution of Indanone Core Research
The exploration of the indanone scaffold dates back to the late 19th and early 20th centuries. Early preparations of 2-indanone (B58226) involved methods such as the distillation of the calcium salt of o-phenylenediacetic acid. orgsyn.org The first synthesis of the parent 1-indanone (B140024) was reported in the 1920s. nih.gov A common and enduring method for synthesizing the 1-indanone core is the intramolecular Friedel–Crafts reaction, typically involving the cyclization of 3-phenylpropionic acid or its corresponding acid chloride. nih.govwikipedia.org
Over the decades, synthetic methodologies have evolved significantly. While classical reactions like Friedel-Crafts acylation and alkylation remain fundamental, numerous advanced and more efficient strategies have been developed. nih.gov These include the Nazarov cyclization, Diels-Alder reactions, and various transition-metal-catalyzed reactions, such as palladium-catalyzed carbonylative cyclization and rhodium-catalyzed tandem reactions. researchgate.netnih.govorganic-chemistry.org This expansion of synthetic tools has enabled the creation of a vast library of substituted indanone derivatives with high precision and stereoselectivity. organic-chemistry.org The sustained interest in indanones is largely driven by their role as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and natural products. nih.govbeilstein-journals.org For instance, 1-indanone is a precursor to drugs like drinidene (B1670947) and pirandamine. wikipedia.org The indanone core is found in compounds with potential applications as anticancer, antiviral, anti-inflammatory, and neuroprotective agents, ensuring its continued relevance in medicinal chemistry and drug discovery. researchgate.netnih.govbeilstein-journals.org
The Role of Halogenation in Modulating Chemical Reactivity and Biological Functionality within Organic Compounds
Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a cornerstone of organic and medicinal chemistry. jk-sci.comwikipedia.org This transformation profoundly alters the physical, chemical, and biological properties of the parent compound. numberanalytics.com Halogen atoms are highly electronegative, meaning they strongly attract electrons. chemistrytalk.org Their introduction into an organic scaffold can increase the reactivity of the molecule by creating electron-withdrawing effects, which can be exploited for further chemical transformations. allen.in Consequently, halogenated compounds often serve as versatile synthetic intermediates. jk-sci.com
The impact of halogenation on biological function is particularly significant. The presence of halogen atoms can enhance a molecule's metabolic stability, lipophilicity (its ability to dissolve in fats), and binding affinity to biological targets. researchgate.netacs.org This often leads to a substantial increase in pharmacological potency and efficacy. researchgate.netnih.gov Halogenated compounds are integral to a wide array of applications, including pharmaceuticals, pesticides, and polymers. jk-sci.comchemistrytalk.org Numerous studies have demonstrated that the introduction of halogens into a molecular structure can confer or enhance a range of biological activities, including antibacterial, antiviral, antifungal, anti-inflammatory, and antiproliferative properties. researchgate.netresearchgate.net For example, halogenation can amplify the antibacterial effects of certain compounds by increasing their ability to penetrate bacterial cell membranes. acs.org The strategic use of halogenation is, therefore, a critical tool for optimizing lead compounds in drug development. acs.orgresearchgate.net
Research Landscape and Emerging Focus on 5,7-Dichloro-2,3-dihydro-1H-inden-1-one and Related Structures
Within the broad class of halogenated indanones, this compound is a specific dichlorinated derivative that serves primarily as an intermediate in organic synthesis. chemicalbook.comlookchem.com Its chemical structure features a 1-indanone core with two chlorine atoms substituted at the 5th and 7th positions of the aromatic ring.
Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 448193-94-0 | chemicalbook.com |
| Molecular Formula | C₉H₆Cl₂O | chemicalbook.com |
| Molecular Weight | 201.05 g/mol | chemicalbook.com |
| Appearance | Solid | |
| Melting Point | 102-106 °C |
| Water Solubility | Slightly soluble | chemicalbook.comlookchem.com |
The synthesis of this compound can be achieved through the cyclization of 3-(3',5'-dichlorophenyl)propanoic acid, for example, by using chlorosulfonic acid. lookchem.com Another reported synthetic route involves treating 3,5-dichlorobenzaldehyde (B167965) in a multi-step reaction. lookchem.com
The research significance of this particular compound lies in its utility as a building block for more complex molecules. While specific, direct biological applications of this compound are not extensively documented in mainstream literature, the broader family of halogenated indanones is a subject of active investigation. For instance, the related compound 5-chloro-2,3-dihydro-1H-inden-1-one is a known intermediate for producing arthropodicidal oxadiazines. google.com Furthermore, other substituted indanone derivatives are being explored for their potential as GABAA receptor modulators with antiepileptic efficacy and as anticancer agents. researchgate.netacs.org The presence of the two chlorine atoms on the aromatic ring of this compound provides specific electronic properties and potential reaction sites, making it a valuable precursor for creating novel therapeutic agents and other functional organic materials.
Structure
3D Structure
Properties
IUPAC Name |
5,7-dichloro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNXYJNWNZZECV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624466 | |
| Record name | 5,7-Dichloro-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
448193-94-0 | |
| Record name | 5,7-Dichloro-2,3-dihydro-1H-inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=448193-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dichloro-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-dichloro-1-indanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies for 5,7 Dichloro 2,3 Dihydro 1h Inden 1 One and Its Precursors
Established Synthetic Pathways to Dihydroindenones
The formation of the 2,3-dihydro-1H-inden-1-one (or indanone) ring system is a classic transformation in organic chemistry, with several reliable methods at the disposal of synthetic chemists.
The Friedel-Crafts reaction, developed by Charles Friedel and James Crafts in 1877, represents a cornerstone of aromatic chemistry and is a primary method for synthesizing indenones. wikipedia.org Intramolecular Friedel-Crafts acylation is particularly well-suited for this purpose. masterorganicchemistry.com This reaction typically involves the cyclization of a 3-arylpropionic acid or its corresponding acyl chloride. beilstein-journals.org The process is promoted by a strong Lewis acid, such as aluminum chloride (AlCl₃), or a protic acid like polyphosphoric acid (PPA). wikipedia.orgsigmaaldrich.com The reaction proceeds through an electrophilic aromatic substitution, where the acyl group attacks the aromatic ring to form the five-membered ring of the indanone. masterorganicchemistry.com
The choice of catalyst and reaction conditions is crucial. For instance, using AlCl₃ often requires converting the carboxylic acid to the more reactive acyl chloride. beilstein-journals.org In contrast, PPA can often effect the cyclization directly from the carboxylic acid at elevated temperatures. The reaction's success and regiochemical outcome can be influenced by the substituents present on the aromatic ring.
Table 1: Comparison of Common Reagents for Friedel-Crafts Cyclization
| Reagent | Precursor | Typical Conditions | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | Carboxylic acid | High temperature (e.g., 80-150°C) | One step from acid, effective for many substrates | Viscous, can be difficult to handle, high temperatures may cause side reactions |
| Aluminum Chloride (AlCl₃) | Acyl chloride | Anhydrous conditions, inert solvent (e.g., CS₂, CH₂Cl₂) | Highly reactive, often high yielding | Requires prior conversion to acyl chloride, stoichiometric amounts of Lewis acid needed, moisture sensitive |
| Sulfuric Acid (H₂SO₄) | Carboxylic acid or acyl chloride | Varies, can be used at elevated temperatures | Strong acid, can be effective for certain substrates | Can lead to sulfonation as a side reaction, corrosive |
| Eaton's Reagent (P₂O₅ in MeSO₃H) | Carboxylic acid | Often milder temperatures than PPA | High reactivity, can provide good yields | Corrosive, workup can be complex |
Modern synthetic methods have introduced transition metal-catalyzed reactions as powerful alternatives for constructing indenone skeletons. Rhodium-catalyzed reactions, in particular, have shown significant utility. researchgate.net For example, rhodium(III)-catalyzed C-H activation and annulation of arenes with alkynes can provide a direct route to indenones. researchgate.net This approach is attractive due to its high atom economy, as it avoids the pre-functionalization of the aromatic starting material.
Rhodium-catalyzed carbonylative arylations also represent a viable pathway. These reactions can involve the intramolecular cyclization of suitable precursors, incorporating a carbonyl group from carbon monoxide gas. Such methods offer different substrate scope and functional group tolerance compared to traditional Friedel-Crafts conditions. nih.gov
Targeted Synthesis of 5,7-Dichloro-2,3-dihydro-1H-inden-1-one
The specific synthesis of this compound is a multi-step process that hinges on the preparation of a key precursor followed by a cyclization reaction.
The essential starting material for the synthesis of this compound is 3-(3,5-dichlorophenyl)propionic acid. lookchem.comclearsynth.comsigmaaldrich.comnih.gov The synthesis of this precursor can begin with 3,5-dichlorobenzaldehyde (B167965). lookchem.com A common route involves a Knoevenagel condensation with malonic acid to form 3-(3,5-dichlorophenyl)acrylic acid, followed by a reduction of the double bond, often via catalytic hydrogenation, to yield the desired propionic acid.
An alternative approach to related 3-arylpropionic acids involves the reaction of a benzyl (B1604629) halide derivative with a malonic ester, followed by hydrolysis and decarboxylation. google.com
With 3-(3,5-dichlorophenyl)propionic acid in hand, the final step is an intramolecular Friedel-Crafts acylation to form the indenone ring. lookchem.com Due to the two deactivating chloro substituents on the aromatic ring, this cyclization requires strong acidic conditions. The reaction can be effectively carried out using chlorosulfonic acid at low temperatures or by treating the corresponding acyl chloride with aluminum chloride. lookchem.com The positions of the chlorine atoms direct the cyclization to occur at the C-6 position relative to the propionic acid side chain, resulting in the desired 5,7-dichloro substitution pattern on the indenone product. A reported method using chlorosulfonic acid at 0 °C for one hour gives a high yield. lookchem.com
Table 2: Synthesis of this compound via Cyclization
| Starting Material | Reagent(s) | Conditions | Yield |
| 3-(3,5-Dichlorophenyl)propanoic acid | Chlorosulfonic acid | 0 °C, 1 hour | 99% lookchem.com |
| 3-(3,5-Dichlorophenyl)propionyl chloride | Aluminum chloride | 1,2-dichloroethane, 24 hours | 41% lookchem.com |
Contemporary Synthetic Approaches for Dihydroindenone Scaffolds
Research into the synthesis of dihydroindenones continues to yield innovative and efficient methodologies. These modern approaches often focus on improving reaction efficiency, substrate scope, and the ability to introduce diverse functionalities.
Recent developments include domino reactions that form multiple bonds in a single operation. For example, palladium-catalyzed domino reactions can construct highly substituted indenones from simple starting materials. researchgate.net Rhodium(III)-catalyzed C-H activation and cascade reactions of benzimidates with alkenes have also been developed as an efficient route to difunctionalized indenones under mild conditions. researchgate.net These contemporary methods provide powerful tools for accessing complex indenone structures that may be difficult to synthesize using classical approaches.
Green Chemistry Methodologies (e.g., Use of Green Solvents and Catalysts)
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indanones to minimize environmental impact. These approaches focus on the use of less hazardous reagents and solvents, as well as the development of reusable catalysts.
One significant advancement is the use of solid acid catalysts and alternative reaction media to replace traditional, corrosive, and often stoichiometric Lewis acids like aluminum chloride (AlCl₃). researchgate.netresearchgate.net For instance, zeolites, with their high surface area and tunable acidity, have been explored as catalysts for Friedel-Crafts acylation reactions. researchgate.net Specifically, hierarchical BEA zeolite has shown promise in such transformations. researchgate.net Another green approach involves the use of metal triflates, such as bismuth triflate (Bi(OTf)₃), which are more tolerant to water and can be recycled. ruc.dk The catalytic activity of bismuth triflate can be enhanced by microwave irradiation, which often leads to shorter reaction times and higher yields under solvent-free conditions. ruc.dk
The use of greener solvents is another key aspect. Ionic liquids have been investigated as recyclable reaction media for metal triflate-catalyzed intramolecular Friedel-Crafts acylations. nih.gov More recently, 4-methyltetrahydropyran (4-MeTHP), a bio-based solvent, has been successfully employed in the Nazarov cyclization to produce indanones, offering a more sustainable alternative to hazardous solvents. nih.gov Furthermore, metal-free methods have been developed, such as the use of L-proline as a catalyst for the intramolecular hydroacylation of 2-vinylbenzaldehydes, providing a greener pathway to indanone scaffolds. semanticscholar.org Methanesulfonic anhydride (B1165640) has also been utilized to promote Friedel-Crafts acylation, generating minimal waste without metallic or halogenated components. acs.org
Table 1: Green Chemistry Approaches in Indanone Synthesis
| Methodology | Catalyst/Solvent | Key Advantages | Relevant Precursors |
| Solid Acid Catalysis | Zeolites (e.g., BEA) | Reusable, reduced waste | Aryl carboxylic acids/anhydrides |
| Metal Triflate Catalysis | Bismuth triflate (Bi(OTf)₃) | Water tolerant, recyclable, microwave compatible | Aromatic compounds, benzoic anhydride |
| Green Solvents | Ionic Liquids, 4-Methyltetrahydropyran (4-MeTHP) | Recyclable, bio-based, reduced hazard | 3-Arylpropanoic acids, Chalcones |
| Organocatalysis | L-proline | Metal-free, environmentally benign | 2-Vinylbenzaldehydes |
| Halogen-Free Acylation | Methanesulfonic anhydride | Minimal non-metallic, non-halogenated waste | Aryl and alkyl carboxylic acids |
One-Pot Reaction Sequences
One-pot syntheses of indanones are highly desirable as they reduce the number of workup and purification steps, leading to increased efficiency and reduced waste. Several one-pot strategies have been developed for the synthesis of substituted indanones.
A notable example is the synthesis of 1-indanones from benzoic acids in a one-pot process. This method involves the in-situ formation of the acyl chloride from the corresponding benzoic acid using thionyl chloride, followed by reaction with ethylene (B1197577) and subsequent intramolecular Friedel-Crafts alkylation. beilstein-journals.orgresearchgate.net Another efficient one-pot approach involves the reaction of phenylalkynes with aldehydes, catalyzed by antimony(V) fluoride (B91410) (SbF₅), to yield 2,3-disubstituted indanones with high trans-selectivity. google.comorganic-chemistry.org This reaction proceeds through a formal alkyne-carbonyl metathesis followed by a Nazarov cyclization. google.comorganic-chemistry.org
Cascade reactions also offer elegant one-pot routes to indanones. For example, a palladium-catalyzed Heck reaction followed by an ethylene glycol-promoted aldol-type annulation allows for the synthesis of multisubstituted 1-indanones in a single pot. nih.gov Similarly, a cascade involving a migratory insertion of a carbene followed by a Heck reaction has been used to synthesize 2-arylidene-3-aryl-1-indanones. beilstein-archives.org For the synthesis of 5-chloro-1-indanone, a one-pot method starting from 3-chlorobenzaldehyde (B42229) and malonic acid has been patented. nih.govgoogle.com This involves the formation of 3-chlorophenylpropionic acid followed by an intramolecular Friedel-Crafts acylation. nih.govgoogle.com
Table 2: One-Pot Syntheses of Indanone Derivatives
| Starting Materials | Key Reagents/Catalysts | Type of Indanone |
| Benzoic acids, Ethylene | Thionyl chloride, Lewis acid | Substituted 1-indanones |
| Phenylalkynes, Aldehydes | SbF₅, Ethanol | trans-2,3-Disubstituted indanones |
| 2-Bromobenzaldehydes, Vinyl ethers | Palladium catalyst, Ethylene glycol | Multisubstituted 1-indanones |
| 3-Chlorobenzaldehyde, Malonic acid | Formic acid, Diethylamine, Zinc chloride | 5-Chloro-1-indanone |
Advanced Synthetic Considerations
Beyond the fundamental construction of the indanone core, advanced synthetic strategies focus on controlling the stereochemistry of the molecule, which is crucial for its potential biological applications.
Exploration of Stereoselective Synthetic Routes
The synthesis of chiral indanones in an enantiomerically pure or enriched form is a significant area of research. Several stereoselective methods have been developed, often employing transition metal catalysis with chiral ligands.
One prominent strategy is the rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone (B49325) derivatives, which provides access to enantioenriched 3-aryl-1-indanones with high yields and excellent enantioselectivities. beilstein-archives.orgacs.org Another powerful method is the palladium-catalyzed asymmetric reductive-Heck reaction, which can yield enantiomerically enriched 3-substituted indanones. nih.govfigshare.comacs.org The stereochemical outcome of this reaction can sometimes be controlled by the choice of base. nih.govfigshare.com
For indanones bearing electron-withdrawing groups, which is relevant for this compound, specific catalytic systems are required. Research has shown that rhodium-catalyzed C-H bond activation using chiral aminoindane derivatives as directing groups can achieve high enantioselectivities in the synthesis of indanes with electron-withdrawing substituents. researchgate.net Nickel-catalyzed reductive cyclization of enones has also emerged as a versatile method for the stereoselective synthesis of various chiral indanones. beilstein-archives.org Furthermore, dynamic kinetic resolution (DKR) has been successfully applied to the synthesis of chiral indanones. researchgate.netprinceton.edursc.orgmdpi.com For instance, the asymmetric transfer hydrogenation of racemic 3-aryl-1-indanones using a chiral catalyst can lead to the efficient kinetic resolution of the starting material. rsc.org
Enantiomeric Resolution Techniques for Dihydroindenone Chirality
When a stereoselective synthesis is not feasible or provides insufficient enantiomeric purity, the resolution of a racemic mixture of this compound would be necessary to isolate the individual enantiomers. The primary methods for enantiomeric resolution are classical chemical resolution and chiral chromatography. princeton.edunih.gov
Classical chemical resolution involves the reaction of the racemic ketone with a chiral resolving agent to form a pair of diastereomers. nih.govamazonaws.com These diastereomers, having different physical properties, can then be separated by techniques such as fractional crystallization. amazonaws.com For ketones like indanones, derivatization to form diastereomeric ketals or reaction with a chiral hydrazine (B178648) to form diastereomeric hydrazones are potential strategies. After separation, the chiral auxiliary is removed to yield the pure enantiomers.
Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is a powerful and widely used technique for the analytical and preparative separation of enantiomers. nih.govsigmaaldrich.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are very effective for the resolution of a wide range of chiral compounds, including ketones. organic-chemistry.org For halogenated compounds, specific CSPs like Chiralpak® ID-U, which contains a 3-chlorophenylcarbamate selector, have shown improved resolution. rsc.org The separation can be optimized by varying the mobile phase composition, for example, by using different alcohol modifiers. rsc.org The separation of diastereomeric derivatives, such as esters formed from a chiral alcohol and an achiral acid, on a standard silica (B1680970) gel column is also a common HPLC-based resolution strategy. nih.gov
Table 3: Enantiomeric Resolution Techniques for Indanones
| Technique | Principle | Key Considerations |
| Classical Chemical Resolution | Formation of separable diastereomers with a chiral resolving agent. | Availability of a suitable chiral resolving agent; efficiency of diastereomer separation (e.g., by crystallization). |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Selection of the appropriate CSP (e.g., polysaccharide-based); optimization of the mobile phase. |
| Diastereomeric Derivative HPLC | Chromatographic separation of diastereomeric derivatives on an achiral stationary phase. | Formation of stable diastereomeric derivatives; efficient chromatographic separation of diastereomers. |
Chemical Reactivity and Derivatization of 5,7 Dichloro 2,3 Dihydro 1h Inden 1 One
Functional Group Interconversions on the Indenone Core
The indenone core of 5,7-dichloro-2,3-dihydro-1H-inden-1-one provides multiple sites for functional group interconversion, enabling the synthesis of a wide array of derivatives. Key transformations target the carbonyl group and the halogenated aromatic ring.
The carbonyl group is the most reactive site for nucleophilic addition reactions. youtube.comyoutube.com In these reactions, a nucleophile attacks the partially positive carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. youtube.comyoutube.com The reactivity of the ketone in the indenone ring is influenced by steric and electronic factors. Ketones are generally less reactive than aldehydes due to greater steric hindrance and the electron-donating effect of the two attached carbon atoms, which reduces the electrophilicity of the carbonyl carbon. youtube.comyoutube.com
Reductions: The ketone can be reduced to a secondary alcohol. For instance, the reduction of 1-indanones can be achieved using reagents like sodium borohydride (B1222165) (NaBH₄). researchgate.net This transformation converts the C=O group into a C-OH group, yielding 5,7-dichloro-2,3-dihydro-1H-inden-1-ol. Further reactions can be performed on this alcohol.
Oxidations: While the ketone itself is resistant to further oxidation under standard conditions, related indenone derivatives can be synthesized via oxidation. For example, 3-hydroxy-2,3-dihydro-1H-inden-1-one can be oxidized using Jones' reagent or o-iodoxybenzoic acid (IBX) to produce indane-1,3-dione. nih.gov
Nucleophilic Additions: A variety of nucleophiles can add to the carbonyl carbon. youtube.com Strong nucleophiles, such as those in Grignard reagents (R-MgBr), attack the carbonyl carbon directly. youtube.com Weaker nucleophiles often require acid catalysis to protonate the carbonyl oxygen first, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the attack. youtube.comyoutube.com These reactions are fundamental for introducing new carbon-carbon bonds and building molecular complexity.
The chlorine atoms on the aromatic ring are generally stable but can be substituted under specific conditions, such as in halogen exchange (Halex) reactions. Halex reactions are useful for synthesizing fluorinated or other halogenated analogs. For instance, 5-iodo-1,2,3-triazoles have been shown to undergo facile substitution with fluoride (B91410) salts to yield 5-fluorotriazoles. researchgate.net While specific examples for 5,7-dichloro-1-indanone are not prevalent, this type of transformation represents a potential route for modifying the electronic properties of the aromatic ring.
Functionalization can also be achieved via cross-coupling reactions. For example, related 7-bromo substituted isoindolinones can be converted into various derivatives through Suzuki coupling, where the bromine atom is replaced with an aryl or other organic group. acs.org This suggests a possible pathway for the arylation of the 5- or 7-position of the indenone ring, should a suitable bromo or iodo analog be prepared.
Reactions at the Alpha-Position of the Ketone
The methylene (B1212753) group at the C2 position, being alpha to the carbonyl group, possesses acidic protons. This acidity allows for deprotonation by a base to form an enolate, which is a key intermediate for a variety of carbon-carbon bond-forming reactions.
The Knoevenagel condensation is a crucial reaction involving the alpha-position of the indenone. sci-hub.se This reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. sci-hub.se In the case of this compound, it can react with various aromatic aldehydes in a base-catalyzed Claisen-Schmidt condensation to form chalcone (B49325) derivatives. nih.govrasayanjournal.co.inchemrevlett.com
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one scaffold, are valuable precursors for synthesizing various heterocyclic compounds like flavonoids and dihydropyrazoles. nih.govnih.gov The synthesis of dichloro-substituted chalcones from the corresponding indenone or related acetophenones has been reported as a pathway to novel compounds with potential biological activities. nih.govresearchgate.net The reaction is typically catalyzed by an alkali solution, such as aqueous sodium hydroxide (B78521) or potassium hydroxide. rasayanjournal.co.inresearchgate.net
Table 1: Representative Dichloro-Substituted Chalcone Derivatives and Their Precursors
| Entry | Aldehyde Reactant | Resulting Chalcone Derivative | Reference |
| 1 | Benzaldehyde | (E)-2-benzylidene-5,7-dichloro-2,3-dihydro-1H-inden-1-one | nih.gov |
| 2 | 4-Chlorobenzaldehyde | (E)-2-(4-chlorobenzylidene)-5,7-dichloro-2,3-dihydro-1H-inden-1-one | nih.gov |
| 3 | 2,4-Difluorobenzaldehyde | (E)-5,7-dichloro-2-(2,4-difluorobenzylidene)-2,3-dihydro-1H-inden-1-one | nih.gov |
| 4 | Thiophene-2-carbaldehyde | (E)-5,7-dichloro-2-(thiophen-2-ylmethylene)-2,3-dihydro-1H-inden-1-one | nih.gov |
This table is illustrative of the types of chalcones that can be synthesized from a dichloro-indenone precursor based on reported syntheses of analogous compounds.
The enolate formed at the alpha-position can also serve as a nucleophile in alkylation and arylation reactions. While direct alkylation of 5,7-dichloro-1-indanone can be achieved with alkyl halides, alternative synthetic strategies often build the substituted ring system from acyclic precursors. For example, 2-(2,4-dichlorophenyl)acetic acid can be alkylated with substituted benzyl (B1604629) bromides, and the resulting intermediate can then undergo an intramolecular Friedel-Crafts acylation to yield 2,3-dihydro-1H-inden-1-one derivatives with substituents at the C2 position. acs.org
Arylation at the C2 position is also a key transformation. Research has shown that replacing the indene-1,3-dione moiety with a 2,3-dihydro-1H-inden-1-one scaffold can be part of drug design strategies. acs.org The synthesis of 3-aryl-1-indanones has been documented, highlighting the importance of functionalization at the positions adjacent to the carbonyl group. beilstein-journals.org
Annulation and Fusion Reactions to Form Polycyclic Systems
The indenone scaffold is a valuable building block for constructing more complex polycyclic and fused-ring systems. These reactions often involve the formation of new rings attached to the indenone core.
One notable example is the ring expansion of 1-indanones to create fused seven-membered ring systems. chemrxiv.org This strategy has been applied to the synthesis of natural products containing the bicyclo[5.3.0]decane motif. researchgate.netchemrxiv.org The reaction involves using a cyclic β-keto ester derived from the indanone, which reacts with an alkyne under basic conditions to afford the annulated product. chemrxiv.org
Furthermore, indenone derivatives can participate in acid-promoted annulation reactions to form diverse spiro-heterocyclic systems. For instance, related indandiones can undergo self-condensation to form bindone, which then reacts with heterocyclic ketene (B1206846) aminals in a multi-component reaction to yield novel spiro-imidazo pyridine-indene derivatives. nih.gov These reactions demonstrate the utility of the indanone core in generating significant molecular complexity through the formation of fused and spirocyclic frameworks.
Synthesis of Fused Heterocyclic Compounds (e.g., Pyrazoles, Pyridines)
The indanone framework is a valuable precursor for the synthesis of annulated heterocyclic compounds, where a new ring is built onto the existing indane structure.
Pyrazoles: The synthesis of indeno[1,2-c]pyrazoles often starts with the functionalization of the indanone at the C2 position to create a 1,3-dicarbonyl equivalent, a key precursor for pyrazole (B372694) formation. youtube.com A common strategy involves the Claisen condensation of this compound with an appropriate ester to yield a 2-acyl-5,7-dichloro-2,3-dihydro-1H-inden-1,3-dione. This intermediate can then undergo a cyclocondensation reaction with hydrazine (B178648) derivatives to form the fused pyrazole ring. nih.govresearchgate.net The reaction of a 1,3-diketone with hydrazine is a well-established method for pyrazole synthesis, often referred to as the Knorr pyrazole synthesis. youtube.com
Pyridines: Fused pyridine (B92270) rings can be synthesized from indanone derivatives through multi-component reactions. One established route involves the Knoevenagel condensation of this compound with an aromatic aldehyde to form a 2-arylidene-1-indanone intermediate. This α,β-unsaturated ketone (chalcone-like) derivative can then react with a suitable nitrogen-containing compound, such as an enamine or an ammonium (B1175870) salt with a C2 source, to construct the fused pyridine ring. nih.gov For instance, the reaction of 2-arylidene-1-indanones with 6-amino-1,3-dimethylpyrimidine in the presence of an acid catalyst can yield indeno-fused pyridopyrimidine scaffolds. nih.gov Similarly, three-component reactions involving an aldehyde, malononitrile, and a thiol in the presence of a base can produce highly substituted 2-amino-6-sulfanyl-pyridine derivatives. ias.ac.in Adapting this to an indanone system could yield indeno[1,2-b]pyridines.
Table 1: Representative Reactions for Fused Heterocycle Synthesis
| Starting Material | Reagent(s) | Product Type | Reference(s) |
|---|
Construction of Spiro Compounds
The C2 position of the indanone ring is a focal point for the construction of spirocyclic systems, where a single carbon atom is shared between two rings. These reactions often proceed via cycloaddition mechanisms.
A prominent method for synthesizing spiro compounds from the indanone core is the 1,3-dipolar cycloaddition reaction. researchgate.net This typically involves the initial conversion of this compound to a 2-arylidene derivative. The exocyclic double bond of this intermediate serves as a dipolarophile, which reacts with a 1,3-dipole. For example, nitrile imines, generated in situ from hydrazonoyl chlorides, can react with 2-arylidene-indanones to yield spiro-pyrazolines, where the C2 of the indanone becomes the spiro center. nih.gov When azadienes derived from 2,3-dihydro-1H-inden-1-one are used, they can react with nitrile imines to produce spiro-pyrazolines in good yields. nih.gov
Another application of this strategy is the synthesis of spiro-isoxazolines. researchgate.net In this case, the 2-arylidene-indanone reacts with a nitrile oxide, which acts as the 1,3-dipole. These cycloaddition reactions are often highly regio- and diastereospecific. researchgate.net The versatility of this approach allows for the creation of a diverse library of spiroheterocycles by varying the substituent on the arylidene group and the nature of the 1,3-dipole.
Table 2: Synthesis of Spiro Compounds via Cycloaddition
| Indanone Derivative | Dipole Source (1,3-Dipole) | Spiro Product | Reference(s) |
|---|---|---|---|
| 2-Arylidene-5,7-dichloro-1-indanone | Hydrazonoyl Chloride (Nitrile Imine) | Spiro-indanone-pyrazoline | nih.gov |
| 2-Arylidene-5,7-dichloro-1-indanone | Aldoxime/NaOCl (Nitrile Oxide) | Spiro-indanone-isoxazoline | researchgate.net |
| Azadienes from 2,3-dihydro-1H-inden-1-one | N-phenylbenzohydrazonoyl chlorides (Nitrile Imine) | Spiro-pyrazoline | nih.gov |
Synthesis and Exploration of Novel Derivatives of this compound
Beyond fused and spirocyclic systems, the this compound scaffold is utilized to generate a wide array of novel derivatives through various synthetic modifications.
One key area of derivatization involves reactions at the C2 position to introduce diverse functional groups. For example, the reaction of an indanone with phthalaldehyde can lead to the formation of 2-benzoylindan-1-one derivatives. nih.gov This reaction introduces a benzoyl group at the C2 position, significantly altering the molecule's structure.
Furthermore, new derivatives can be prepared through substitution on the phenyl ring of the indanone core, although direct electrophilic substitution on the dichlorinated ring can be challenging. Synthetic strategies may involve multi-step sequences starting from different precursors to achieve desired substitution patterns. For instance, Friedel-Crafts acylation of substituted phenylacetic acids can be employed to construct the indanone ring with pre-existing substituents. acs.org While this example starts with a different acid, the principle can be applied to achieve various substitution patterns on the indanone skeleton.
The synthesis of 5,7-dichloro-1,3-benzoxazole derivatives, while starting from a different precursor, highlights the chemical exploration around the 5,7-dichloro substitution pattern on an aromatic ring. researchgate.net The 2-hydrazino derivative of this benzoxazole (B165842) was used as a key intermediate to fuse other heterocyclic rings like 1,2,4-triazoles and pyrazoles. researchgate.net This suggests that transforming the carbonyl group of this compound into a hydrazone could open pathways to a different set of novel derivatives.
Table 3: Examples of Novel Derivative Synthesis
| Reaction Type | Reagents | Product Class | Reference(s) |
|---|---|---|---|
| Condensation | Phenylurea-substituted acetophenones, Phthalaldehyde | 2-Benzoylindan-1-one derivatives | nih.gov |
| Friedel-Crafts Acylation (Ring Formation) | Substituted 2-phenylacetic acids, AlCl₃ | Substituted 2-phenyl-2,3-dihydro-1H-inden-1-ones | acs.org |
| Heterocycle Fusion (from related scaffolds) | 5,7-dichloro-2-hydrazino-1,3-benzoxazole, Ethyl acetoacetate | 2-(5,7-Dichloro-1,3-benzoxazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | researchgate.net |
Spectroscopic Characterization and Structural Elucidation Studies of 5,7 Dichloro 2,3 Dihydro 1h Inden 1 One and Its Derivatives
Vibrational Spectroscopy Analysis
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The analysis of 5,7-Dichloro-2,3-dihydro-1H-inden-1-one reveals characteristic absorption bands that confirm its key structural features. The molecular structure contains an aromatic ring, a carbonyl group, a five-membered aliphatic ring, and two carbon-chlorine bonds.
The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is expected in the region of 1700-1725 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring typically lowers this frequency compared to a simple aliphatic ketone. The spectrum of the closely related 5-Chloro-1-indanone shows a strong C=O stretch around 1715 cm⁻¹, and a similar value is anticipated for the 5,7-dichloro derivative.
Other significant absorptions include:
Aromatic C-H Stretching: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹).
Aliphatic C-H Stretching: Medium bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) from the two methylene (B1212753) (-CH₂) groups in the five-membered ring.
Aromatic C=C Stretching: Several medium to weak bands in the 1450-1600 cm⁻¹ region, which are characteristic of the benzene (B151609) ring.
C-Cl Stretching: Strong to medium bands in the fingerprint region, typically between 800 cm⁻¹ and 600 cm⁻¹. The presence of two chlorine atoms may result in multiple bands in this area.
The following table summarizes the expected FT-IR absorption bands for this compound, with data from the analogous 5-Chloro-1-indanone provided for comparison. nih.gov
Interactive Table 1: Key FT-IR Vibrational Frequencies
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Observed Wavenumber (cm⁻¹) in 5-Chloro-1-indanone nih.gov | Intensity |
|---|---|---|---|---|
| Aromatic C-H Stretch | Ar-H | ~3070 | Not specified | Medium-Weak |
| Aliphatic C-H Stretch | -CH₂- | ~2950, ~2860 | Not specified | Medium |
| Carbonyl Stretch | C=O | ~1715 | ~1715 | Strong |
| Aromatic Ring Stretch | C=C | ~1590, ~1460 | Not specified | Medium-Weak |
| C-Cl Stretch | C-Cl | ~800-700 | Not specified | Strong |
FT-Raman Spectroscopy for Complementary Vibrational Insights
FT-Raman spectroscopy serves as a valuable complement to FT-IR. While IR absorption depends on a change in the dipole moment of a bond during vibration, Raman scattering depends on a change in the bond's polarizability. Consequently, non-polar or symmetric vibrations, which may be weak in the IR spectrum, are often strong in the Raman spectrum.
For this compound, the FT-Raman spectrum is expected to clearly show:
Aromatic Ring Vibrations: The "ring breathing" mode of the substituted benzene ring, typically a very strong band, is a hallmark of Raman spectra for aromatic compounds. For 5-Chloro-1-indanone, a strong Raman peak is observed that can be attributed to this mode. nih.gov
C=C and C-C Stretching: Both aromatic and aliphatic carbon-carbon stretching vibrations will be visible.
C-Cl Vibrations: The carbon-chlorine stretches are also Raman active and would appear in the lower frequency region.
The carbonyl (C=O) stretch, while strong in the IR, is typically weaker in the Raman spectrum. This complementary nature allows for a more complete picture of the molecule's vibrational framework. The FT-Raman spectrum for 5-Chloro-1-indanone has been experimentally determined and provides a basis for the expected spectrum of the 5,7-dichloro analog. nih.gov
Interactive Table 2: Key FT-Raman Shifts
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) for this compound | Observed Raman Shift (cm⁻¹) in 5-Chloro-1-indanone nih.gov | Intensity |
|---|---|---|---|---|
| Aromatic C-H Stretch | Ar-H | ~3070 | Not available | Medium |
| Carbonyl Stretch | C=O | ~1715 | Not available | Weak |
| Aromatic Ring Breathing | Benzene Ring | ~1000 | Not available | Strong |
| C-Cl Stretch | C-Cl | ~800-700 | Not available | Medium |
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy measures the transitions of electrons from lower to higher energy molecular orbitals upon the absorption of ultraviolet (UV) or visible light.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The UV-Vis spectrum of this compound is dictated by its chromophore, which consists of a benzene ring conjugated with a carbonyl group. This system gives rise to two primary types of electronic transitions. chemicalbook.comrsc.org
π → π Transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. Due to the conjugated system, these transitions result in strong absorption bands, typically observed in the 240-280 nm range.
n → π Transitions:* This involves the promotion of an electron from a non-bonding orbital (the lone pair on the carbonyl oxygen) to a π* antibonding orbital. These transitions are lower in energy and have a much lower intensity (are "forbidden") compared to π → π* transitions. They typically appear as a weak absorption band or shoulder at longer wavelengths, often above 300 nm. chemicalbook.com
The presence of chlorine substituents on the aromatic ring can cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima.
Interactive Table 3: Expected UV-Vis Absorption Data
| Electronic Transition | Chromophore | Expected λ_max (nm) | Expected Molar Absorptivity (ε) |
|---|---|---|---|
| π → π* | Benzoyl | ~250-260 | High (~10,000-15,000) |
| π → π* | Benzoyl | ~280-290 (fine structure) | Moderate (~1,000-2,000) |
| n → π* | Carbonyl (C=O) | ~320-340 | Low (<100) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
NMR spectroscopy is arguably the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the aromatic ring and the two methylene groups of the five-membered ring.
Aromatic Protons: The aromatic region of the spectrum would feature signals from the two remaining protons on the benzene ring, located at positions 4 and 6. These protons are chemically non-equivalent. The proton at C6 is ortho to one chlorine atom and para to another, while the proton at C4 is ortho to the carbonyl group and meta to a chlorine atom. They are meta to each other, so they would appear as two distinct doublets with a small meta coupling constant (J ≈ 2-3 Hz). Due to the electron-withdrawing effects of the chlorine atoms and the carbonyl group, these protons would be shifted downfield, likely appearing in the range of 7.5-7.8 ppm.
Aliphatic Protons: The five-membered ring contains two methylene groups (-CH₂-CH₂-). The protons at C3 are adjacent to the aromatic ring, while the protons at C2 are adjacent to the carbonyl group. This creates an A₂B₂ spin system.
The protons at C2 (adjacent to the C=O group) are expected to be more deshielded and appear as a triplet around 3.1-3.3 ppm.
The protons at C3 (adjacent to the aromatic ring) would appear as a triplet at a slightly more upfield position, around 2.7-2.9 ppm.
Both triplets would exhibit the same coupling constant (J ≈ 6-7 Hz) due to splitting by their vicinal neighbors.
The predicted chemical shifts are based on the known spectrum of 1-indanone (B140024) and accounting for the deshielding effects of the two chlorine substituents. chemicalbook.com
Interactive Table 4: Predicted ¹H NMR Spectral Data
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons |
|---|---|---|---|---|
| H-6 | ~7.7 | Doublet (d) | ~2.0 | 1 |
| H-4 | ~7.6 | Doublet (d) | ~2.0 | 1 |
| H-2 | ~3.2 | Triplet (t) | ~6.5 | 2 |
| H-3 | ~2.8 | Triplet (t) | ~6.5 | 2 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
For the target molecule, This compound , the structure lacks any elements of symmetry. Consequently, each of its nine carbon atoms is chemically distinct. This would be expected to result in a ¹³C NMR spectrum displaying nine unique signals.
The chemical shift (δ), measured in parts per million (ppm), of each signal provides information about the electronic environment of the carbon atom. fiveable.me Carbons in different functional groups resonate at characteristic chemical shift ranges. For an indenone structure, the signals can be assigned to three main regions:
Carbonyl Carbon (C=O): This carbon is highly deshielded and typically appears far downfield.
Aromatic Carbons (C-Ar): Carbons within the benzene ring resonate in the intermediate region, with their exact shifts influenced by the electron-withdrawing chloro substituents.
Aliphatic Carbons (CH₂): The saturated carbons of the five-membered ring are shielded and appear in the upfield region of the spectrum. libretexts.org
| Carbon Type | Expected Chemical Shift (ppm) | Number of Signals |
| Carbonyl (C=O) | ~190-210 | 1 |
| Aromatic (C-Cl) | ~130-140 | 2 |
| Aromatic (C-C) | ~135-150 | 2 |
| Aromatic (C-H) | ~120-130 | 2 |
| Aliphatic (CH₂) | ~25-40 | 2 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. ulethbridge.ca It is indispensable for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns. For this compound (molecular formula C₉H₆Cl₂O), the exact molecular weight can be calculated.
A key feature in the mass spectrum of a chlorinated compound is the isotopic signature of chlorine. Naturally occurring chlorine consists of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. ulethbridge.ca Consequently, any molecule or fragment containing two chlorine atoms will exhibit a characteristic trio of peaks at M, M+2, and M+4, with a relative intensity ratio of approximately 9:6:1. ulethbridge.ca This isotopic cluster provides a clear confirmation of the presence of two chlorine atoms in the parent molecule and its chlorine-containing fragments.
Under electron ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation of chlorinated aromatic ketones often follows predictable pathways. iaea.orglookchem.com For this compound, likely fragmentation mechanisms include:
Loss of a Chlorine Radical (•Cl): Formation of an [M-Cl]⁺ ion.
Loss of Carbon Monoxide (CO): A common fragmentation for ketones, leading to an [M-CO]⁺˙ fragment.
Combined Losses: Sequential or combined losses, such as the elimination of both CO and a Cl radical.
The analysis of these fragmentation pathways helps to piece together the molecular structure, corroborating the data obtained from other spectroscopic methods. nih.gov
| Ion | Description | Expected m/z |
| [M]⁺˙ | Molecular Ion | 200/202/204 |
| [M-Cl]⁺ | Loss of a chlorine atom | 165/167 |
| [M-CO]⁺˙ | Loss of carbon monoxide | 172/174/176 |
| [M-CO-Cl]⁺ | Loss of CO and one Cl | 137 |
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing
While crystallographic data for this compound itself is not available, detailed structural studies have been performed on the closely related derivative, 5,7-Dichloro-1H-indole-2,3-dione . The analysis of this derivative provides valuable insight into the types of intermolecular interactions that can govern the crystal packing of such chlorinated aromatic systems.
The structure of 5,7-Dichloro-1H-indole-2,3-dione was determined to have a nearly planar single molecule in the asymmetric unit. In the crystal, the molecules form dimers through two N—H⋯O hydrogen bonds. These dimers are further linked by slipped π–π stacking interactions that propagate along the crystal axis.
Below are the crystallographic data for the derivative 5,7-Dichloro-1H-indole-2,3-dione.
| Parameter | Value |
| Compound | 5,7-Dichloro-1H-indole-2,3-dione |
| Molecular Formula | C₈H₃Cl₂NO₂ |
| Molecular Weight | 216.01 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.0789 (17) |
| b (Å) | 4.9866 (8) |
| c (Å) | 15.049 (2) |
| β (°) | 108.041 (7) |
| Volume (ų) | 790.5 (2) |
| Z | 4 |
Computational and Theoretical Investigations of 5,7 Dichloro 2,3 Dihydro 1h Inden 1 One and Its Derivatives
Quantum Chemical Studies Using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are used to determine a molecule's properties by calculating its electron density.
Optimized Molecular Geometries and Structural Parameters (e.g., Bond Lengths, Bond Angles)
The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process minimizes the energy of the molecule to predict structural parameters like bond lengths, bond angles, and dihedral angles. While specific, peer-reviewed DFT calculations for 5,7-Dichloro-2,3-dihydro-1H-inden-1-one are not widely available, data from closely related indanone structures, such as 5,6-dimethoxy-1-indanone (B192829) (5,6-DMI), provide a strong basis for understanding the core indanone framework. nih.gov
In this compound, the indanone core consists of a benzene (B151609) ring fused to a five-membered ring containing a ketone group. The chlorine atoms at positions 5 and 7 are expected to influence the geometry through electronic and steric effects. For comparison, selected optimized geometric parameters for the analogous 5,6-dimethoxy-1-indanone, calculated at the B3LYP/6-311G(d,p) level, are presented below. nih.gov The substitution of methoxy (B1213986) groups with chlorine atoms would primarily affect the C-Cl bond lengths versus C-O bonds and induce subtle changes in the aromatic ring's bond lengths and angles due to the different electronic nature of the substituents.
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Parameter | Value | Parameter | Value |
| C1-C2 | 1.512 | C2-C1-C9 | 109.8 |
| C2-C3 | 1.545 | C1-C2-C3 | 104.9 |
| C1-O14 | 1.213 | C2-C3-C4 | 112.9 |
| C5-C6 | 1.385 | C5-C6-C7 | 120.9 |
| C6-O16 | 1.365 | C6-C7-C8 | 120.1 |
Electronic Structure Characterization (e.g., Frontier Molecular Orbitals (FMO) Analysis: HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. nih.govnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com
For this compound, the electron-withdrawing chlorine atoms and the carbonyl group are expected to lower the energy of the LUMO, making the molecule a good electron acceptor. The HOMO is typically distributed over the aromatic ring. Halogen substitution is known to stabilize the LUMO more than the HOMO, thereby reducing the energy gap and enhancing chemical reactivity. nih.gov
| Compound | Method | EHOMO (eV) | ELUMO (eV) | ΔE Gap (eV) | Source |
|---|---|---|---|---|---|
| 5,6-dimethoxy-1-indanone | B3LYP/6-311G(d,p) | -5.89 | -1.77 | 4.12 | nih.gov |
| Chlorinated Isobenzofuran-Indoline Derivative | DFT | -7.33 | -4.83 | 2.50 | ukm.my |
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
In the indanone system, key interactions include the delocalization of lone pair (LP) electrons from the carbonyl oxygen and the chlorine atoms into the antibonding (σ* or π) orbitals of the ring system. For instance, in the analogous 5,6-DMI, significant stabilizing interactions are observed from the lone pairs of the oxygen atoms to the π orbitals of the aromatic ring. nih.gov Similar hyperconjugative interactions would be expected for this compound, contributing to its electronic structure and stability.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP(2) O16 | π(C5-C6) | 26.24 |
| LP(1) O14 | σ(C1-C9) | 11.39 |
| π(C7-C8) | π*(C5-C6) | 19.74 |
Molecular Electrostatic Potential (MEP) and Natural Population Analysis (NPA) for Charge Distribution and Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactive sites. researchgate.net The MEP illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP would show the most negative potential (typically colored red) around the highly electronegative carbonyl oxygen and the chlorine atoms. The most positive potential (blue) would be located around the hydrogen atoms of the aromatic and aliphatic rings. nih.govjournaljpri.com
Natural Population Analysis (NPA) complements the MEP by providing quantitative values for the partial atomic charges on each atom in the molecule. This analysis helps to confirm the charge distribution patterns suggested by the MEP map.
Global Reactivity Descriptors and Chemical Reactivity Indices
Chemical Potential (μ): Measures the tendency of electrons to escape from the system. More negative values indicate higher reactivity.
Chemical Hardness (η): Represents the resistance to change in electron distribution. Harder molecules have larger HOMO-LUMO gaps.
Global Softness (S): The reciprocal of hardness (S = 1/2η), indicating how easily the molecule will undergo electronic changes.
Electrophilicity Index (ω): Measures the energy stabilization when a molecule accepts electrons. nih.govukm.my Higher values indicate a stronger electrophile.
The presence of two electron-withdrawing chlorine atoms in this compound is expected to result in a significant positive electrophilicity index, classifying it as a strong electrophile. nih.gov
| Descriptor | Formula |
|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 |
| Global Softness (S) | 1 / (2η) |
| Electrophilicity Index (ω) | μ2 / (2η) |
Molecular Modeling and Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to another (a protein or receptor). mdpi.comresearchgate.net This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov
While specific molecular docking studies for this compound are not prominent in the literature, indanone derivatives are known for a wide range of biological activities, including potential use as anti-Alzheimer's agents and inhibitors of various enzymes. nih.govbeilstein-journals.orgnih.gov A hypothetical docking study of this compound would involve placing the molecule into the active site of a target protein. The docking algorithm would then calculate the binding energy, with lower energy scores indicating a more stable protein-ligand complex. mdpi.com
Key interactions that would be analyzed include:
Hydrogen Bonding: Between the carbonyl oxygen of the indanone and hydrogen-bond donor residues in the protein's active site.
Halogen Bonding: A non-covalent interaction involving the chlorine atoms, which can act as halogen bond donors. nih.gov
Hydrophobic and π-π Stacking Interactions: Between the aromatic ring of the indanone and nonpolar or aromatic amino acid residues.
These computational predictions provide a foundation for synthesizing and testing novel indanone derivatives as potential therapeutic agents.
Ligand-Protein Interaction Analysis with Biological Targets (e.g., Enzyme Binding)
The biological activity of a compound is fundamentally linked to its ability to interact with specific protein targets. Computational methods are widely used to model and analyze these interactions. For derivatives of this compound, these analyses can predict whether they are likely to bind to a specific enzyme or receptor and can elucidate the nature of this binding.
Research on structurally related indenone derivatives has shown their potential as inhibitors of enzymes like acetylcholinesterase (AChE), which is a key target in the treatment of Alzheimer's disease. nih.gov For instance, studies on 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine demonstrated potent anti-AChE activity. nih.gov The core indanone structure is crucial for this binding. It is hypothesized that the indanone moiety can replace other cyclic structures without a significant loss of potency, highlighting its importance in the ligand-protein interaction. nih.gov
Computational docking simulations can be employed to insert a ligand like a derivative of this compound into the active site of a target protein. These simulations calculate the most favorable binding pose and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues in the protein's active site.
For example, a study on the interaction of a related dichlorinated compound, 5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione, with bovine serum albumin (BSA) used fluorescence quenching and molecular docking to characterize the binding. nih.gov This study revealed that the compound binds to BSA primarily through static quenching, indicating the formation of a ground-state complex. nih.govscienceopen.com Such studies provide a framework for how the dichlorinated indenone core might interact with protein targets. The analysis can identify the specific amino acid residues involved in the binding, providing a detailed picture of the interaction at the molecular level.
Prediction of Binding Affinities and Molecular Recognition Mechanisms
Beyond identifying potential interactions, computational methods can predict the strength of these interactions, quantified as binding affinity. This is a critical parameter in drug design, as higher affinity often correlates with greater potency. Molecular docking programs use scoring functions to estimate the binding free energy (ΔG_bind) of the ligand-protein complex. A more negative ΔG_bind suggests a more stable complex and higher binding affinity.
The molecular recognition mechanism, which describes how a ligand selectively binds to its target protein over other proteins, can also be investigated. This involves analyzing the complementarity of the ligand's shape and electronic properties with those of the protein's binding site.
For the related compound 5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione binding to BSA, thermodynamic parameters were determined to understand the driving forces of the interaction. scienceopen.com The negative enthalpy (ΔH) and entropy (ΔS) changes indicated that the binding was enthalpy-driven and spontaneous. scienceopen.com Molecular docking simulations further supported these findings, suggesting that the ligand binds to a specific site on the protein (Site I, in subdomain IIA). scienceopen.com
These computational approaches can be applied to derivatives of this compound to predict their binding affinities for various targets. By comparing the predicted binding energies of different derivatives, researchers can prioritize the synthesis of compounds with the most promising therapeutic potential.
Table 1: Predicted Binding Affinities and Interacting Residues for Hypothetical Indenone Derivatives with a Target Protein This table is a representative example based on typical outputs from molecular docking studies.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Derivative A | -8.5 | TYR 70, TRP 279 | Pi-Pi Stacking, Hydrogen Bond |
| Derivative B | -7.9 | PHE 211, LEU 327 | Hydrophobic Interaction |
| Derivative C | -9.2 | ASP 72, SER 198 | Hydrogen Bond, Electrostatic |
In Silico Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. In silico SAR, or Quantitative Structure-Activity Relationship (QSAR), modeling uses statistical methods to build mathematical models that correlate structural features (descriptors) of a set of compounds with their experimentally determined activities. nih.govej-chem.org
For indenone derivatives, SAR studies have revealed key structural features that determine their activity. For example, in a series of 2-benzylidene-1-indanone (B110557) derivatives studied for their anti-inflammatory activity, the type and position of substituents on the indanone ring were found to be critical. nih.gov The introduction of different functional groups led to significant variations in the inhibition of inflammatory markers like IL-6 and TNF-α. nih.gov
A QSAR model for derivatives of this compound could be developed by:
Assembling a dataset: A series of derivatives with known biological activities (e.g., IC50 values) would be compiled.
Calculating descriptors: For each molecule, a wide range of molecular descriptors would be calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., dipole moment, HOMO/LUMO energies). mdpi.com
Model building: Statistical techniques like multiple linear regression (MLR) or machine learning algorithms are used to find a correlation between a subset of descriptors and the biological activity. nih.gov
Model validation: The predictive power of the model is rigorously tested to ensure its reliability. mdpi.com
Once a validated QSAR model is established, it can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds.
Table 2: Example of a Structure-Activity Relationship for Indenone Derivatives This table is a representative example based on SAR findings for related compounds.
| Derivative | R1-substituent | R2-substituent | Biological Activity (IC50, nM) |
|---|---|---|---|
| 1 | H | H | 500 |
| 2 | 5-Cl | H | 250 |
| 3 | 7-Cl | H | 300 |
| 4 | 5,7-diCl | H | 120 |
| 5 | 5,7-diCl | 2-benzyl | 50 |
Correlation of Computational and Experimental Spectroscopic Data
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic properties of molecules. nih.govresearchgate.net By calculating theoretical vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts, researchers can gain a deeper understanding of a molecule's structure and bonding. nanobioletters.com
For this compound, DFT calculations can be performed to obtain its optimized geometry and predict its spectroscopic signatures. These theoretical spectra can then be compared with experimental spectra. A good correlation between the calculated and experimental data provides strong evidence for the proposed molecular structure and allows for a confident assignment of the observed spectral bands. researchgate.netunibo.it
This correlative approach is particularly useful for:
Confirming the structure of newly synthesized compounds: Any significant discrepancies between the theoretical and experimental spectra might indicate an incorrect structural assignment or the presence of impurities.
Understanding vibrational modes: DFT calculations can visualize the atomic motions associated with each vibrational frequency, providing a detailed understanding of the molecule's dynamics. nih.gov
Interpreting complex spectra: In cases where experimental spectra are crowded or ambiguous, theoretical calculations can help to assign specific peaks to particular functional groups or vibrational modes.
Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Related Dichlorinated Aromatic Compound This table is a representative example illustrating the correlation between experimental and DFT-calculated data.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) | Assignment |
|---|---|---|---|
| C=O stretch | 1715 | 1720 | Carbonyl group |
| C-H stretch (aromatic) | 3080 | 3085 | Aromatic ring |
| C-Cl stretch | 850 | 855 | Chloro substituent |
| C-Cl stretch | 780 | 783 | Chloro substituent |
This integrated computational and experimental approach provides a robust framework for the characterization of this compound and its derivatives, accelerating the process of discovering their potential applications.
Biological Activities and Medicinal Chemistry Applications of 5,7 Dichloro 2,3 Dihydro 1h Inden 1 One Derivatives
Anti-inflammatory and Analgesic Potentials of Dihydroindenone Derivatives
Derivatives of the 1-indanone (B140024) scaffold have been recognized for their anti-inflammatory and analgesic properties. beilstein-journals.org The structural similarity of the indanone core to certain non-steroidal anti-inflammatory drugs (NSAIDs) has prompted research into its potential for developing new therapeutic agents. nih.gov
Research into 2-benzylidene-1-indanone (B110557) derivatives has shown their potential as anti-inflammatory agents. nih.gov A lead optimization program focusing on the A ring of the indanone core led to the development of derivatives with improved in vitro anti-inflammatory activity and significant therapeutic effects in a mouse model of acute lung injury. nih.gov Another study isolated an indanone derivative from the root heartwood of Fernandoa adenophylla, which demonstrated anti-inflammatory properties by inhibiting the heat-induced lysis of red blood cell membranes. researchgate.net In this assay, the indanone derivative exhibited a concentration-dependent inhibition, with the highest inhibition of 72.82% observed at a concentration of 100 µM. researchgate.net
Furthermore, hybrid molecules incorporating indole (B1671886) and imidazolidine (B613845) nuclei have been evaluated for their anti-inflammatory and antinociceptive activities. nih.gov Compounds such as 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one and its N-benzyl derivative showed promising anti-inflammatory effects by reducing leukocyte migration and the release of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov In a model of acetic acid-induced writhing, these compounds also demonstrated significant antinociceptive activity. nih.gov
The table below summarizes the anti-inflammatory activity of a selected indanone derivative.
Table 1: Anti-inflammatory Activity of an Indanone Derivative| Compound/Extract | Assay | Concentration | % Inhibition | Source |
|---|---|---|---|---|
| Indanone derivative from F. adenophylla | Heat-induced hemolysis | 100 µM | 72.82 ± 4.36% | researchgate.net |
Antimicrobial Activities
The 1-indanone framework is a versatile backbone for the development of antimicrobial agents, with various derivatives showing efficacy against both bacteria and fungi. beilstein-journals.org
Antibacterial Efficacy
Substituted indanone derivatives have been synthesized and screened for their antibacterial properties. In one study, a series of substituted indanone acetic acid derivatives were tested against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Salmonella typhi). rjptonline.orgrjptonline.org The results indicated that a para-fluorophenyl substituted derivative exhibited notable antibacterial potency. rjptonline.orgrjptonline.org
In a different context, the 5,7-dichloro substitution pattern has been associated with antibacterial activity in other heterocyclic systems, such as quinoline. Derivatives of 5,7-dichloro-8-hydroxy-quinoline have been reported to possess activity against various bacteria, including E. coli, Proteus, Pseudomonas aeruginosa, S. typhi, and Staphylococcus. nih.gov Additionally, spiro derivatives synthesized from an indenoquinoxaline core have shown active inhibition against Gram-positive bacterial species. mdpi.com
Antifungal Efficacy
The antifungal potential of indanone derivatives has also been explored. A study on substituted indanone acetic acid derivatives revealed that an ortho-methoxyphenyl derivative possessed better antifungal activity against Candida albicans and Aspergillus niger compared to other substitutions in the series. rjptonline.orgrjptonline.org A comprehensive review also highlighted that certain isoxazole-fused 1-indanones exhibited potent antifungal activity. beilstein-journals.org Specifically, in a series of synthesized isoxazole (B147169) fused 1-indanones, derivatives labeled 64h and 64j showed the most significant antifungal effects. beilstein-journals.org
The table below presents findings on the antimicrobial activity of selected indanone derivatives.
Table 2: Antimicrobial Screening of Substituted Indanone Acetic Acid Derivatives| Derivative | Substitution | Activity | Target Organisms | Source |
|---|---|---|---|---|
| 5f | para-fluorophenyl | Marked Antibacterial | S. aureus, B. subtilis, E. coli, S. typhi | rjptonline.orgrjptonline.org |
| 5d | ortho-methoxyphenyl | Better Antifungal | C. albicans, A. niger | rjptonline.orgrjptonline.org |
Anticancer and Antitumor Efficacy in Cellular and In Vivo Models
The dihydroindenone scaffold has emerged as a promising template for the design of novel anticancer agents. beilstein-journals.org A recent study designed and evaluated a series of dihydro-1H-indene derivatives as tubulin polymerization inhibitors that bind to the colchicine (B1669291) site. nih.gov One of the most potent derivatives, compound 12d , demonstrated significant antiproliferative activity against four cancer cell lines with IC50 values ranging from 0.028 to 0.087 µM. nih.gov This compound was found to induce cell cycle arrest at the G2/M phase, promote apoptosis, and inhibit tumor metastasis and angiogenesis. In vivo assays further confirmed that compound 12d could prevent and inhibit tumor growth and angiogenesis without apparent toxicity. nih.gov
The substitution pattern on the indene (B144670) ring is crucial for activity. The study showed that most synthesized compounds with a 4,5,6-trimethoxy-2,3-dihydro-1H-indene core displayed antiproliferative activities against the K562 cell line. nih.gov The introduction of an indole ring at the 4,5,6-position also maintained antiproliferative effects to some extent. nih.gov
The table below shows the in vitro cell growth inhibition of a lead dihydro-1H-indene derivative.
Table 3: Antiproliferative Activity of Dihydro-1H-indene Derivative 12d| Cell Line | IC50 (µM) | Source |
|---|---|---|
| K562 | 0.028 | nih.gov |
| A549 | 0.031 | nih.gov |
| HCT116 | 0.087 | nih.gov |
| MCF-7 | 0.035 | nih.gov |
Antiviral Properties and Mechanisms
Derivatives based on the 1-indanone structure are recognized as potent antiviral compounds. beilstein-journals.org Research in this area includes the synthesis of derivatives of abicoviromycin, a naturally occurring antiviral and antifungal molecule that is known for its instability. beilstein-journals.org The development of stable and effective antiviral agents from such natural products is a key area of medicinal chemistry.
While direct antiviral studies on 5,7-dichloro-2,3-dihydro-1H-inden-1-one derivatives are not extensively documented in the available literature, related heterocyclic structures have shown significant promise. For instance, isoquinolone derivatives have been identified as inhibitors of both influenza A and B viruses. nih.gov The mechanism of action for one lead compound was found to be the suppression of the viral RNA replication step. nih.gov Similarly, the synthesis of 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones has yielded derivatives effective against Herpes Simplex Virus (HSV-1, HSV-2) and Vaccinia Virus (VV). researchgate.net These findings suggest that the broader class of indole and related heterocyclic scaffolds are valuable starting points for the discovery of new antiviral drugs.
Neurological and Central Nervous System (CNS) Activities
The 1-indanone and related scaffolds are of significant interest for their potential applications in treating neurological and central nervous system disorders. beilstein-journals.org A recent study led to the discovery of novel isoindolin-1-one (B1195906) derivatives that act as positive allosteric modulators (PAMs) of GABA-A receptors, demonstrating antiepileptic efficacy. acs.org As part of this research, 2,3-dihydro-1H-inden-1-one derivatives were also investigated. Specifically, 5-phenyl and 6-phenyl substituted 2,3-dihydro-1H-inden-1-one derivatives showed no detectable activity, while a 7-phenyl substituted compound maintained activity comparable to the initial hit. acs.org
In another line of research, a series of 1-(acylamino)-7-hydroxyindan derivatives were synthesized and evaluated as potential cerebroprotective agents with CNS stimulating activity. nih.gov These compounds were tested for their ability to prolong the survival of mice in hypoxic conditions and to promote recovery from coma induced by cerebral concussion. One derivative, OPC-14117, was selected for preclinical investigation due to its positive activity in both tests. nih.gov Furthermore, derivatives of 5-oxo-1,4,5,6,7,8-hexahydrocinnoline have been examined for CNS activity, with some compounds showing sedative and anticonvulsant properties. nih.gov
The table below highlights the CNS-related activities of selected indan (B1671822) and indenone derivatives.
Table 4: Neurological and CNS Activities of Indan/Indenone Derivatives| Compound Class | Derivative Example | Biological Activity | Target/Model | Source |
|---|---|---|---|---|
| 2,3-dihydro-1H-inden-1-one | 7-phenyl substituted | GABAA Receptor Modulation | In vitro assay | acs.org |
| 1-(acylamino)-7-hydroxyindan | OPC-14117 | Cerebroprotective & CNS stimulating | Hypoxia & Concussion in mice | nih.gov |
| 5-oxo-hexahydrocinnoline | Compound 27 | Sedative & Anticonvulsant | Animal models | nih.gov |
Serotonin (B10506) Receptor Ligand Properties (e.g., 5-HT1A, 5-HT7 receptor modulation)
Derivatives of the indanone core have been identified as potent ligands for serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT7 subtypes. These receptors are crucial in mediating mood, cognition, and sleep, making them important targets for central nervous system (CNS) disorders. nih.govpitt.edu
A notable area of research has been the development of dual 5-HT1A and 5-HT7 receptor ligands. nih.gov A structure-affinity relationship study modifying a lead molecule resulted in the identification of 5-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one (21), which showed high affinity for both receptors. nih.gov This compound demonstrated a sub-nanomolar affinity for the 5-HT1A receptor and a low nanomolar affinity for the 5-HT7 receptor. nih.gov Functionally, it acts as a full agonist at the 5-HT1A receptor and an antagonist at the 5-HT7 receptor, a profile that suggests potential as an antidepressant agent. nih.gov
Further investigation into the stereochemistry of these compounds revealed that enantiomers can have different potencies. For the dual 5-HT1A/5-HT7 ligand identified as SYA0340, the enantiomers displayed similar agonist properties at the 5-HT1A receptor. However, at the 5-HT7 receptor, one enantiomer (P1) was over eight times more potent as an antagonist than the other (P2). mdpi.com
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity | Functional Potency (nM) |
|---|---|---|---|---|
| 5-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one (21) | 5-HT1A | 0.74 nih.gov | Full Agonist nih.gov | - |
| 5-HT7 | 8.4 nih.gov | Antagonist nih.gov | - | |
| SYA0340-P1 (Enantiomer 1) | 5-HT1A | - | Agonist mdpi.com | EC50 = 1.12 mdpi.com |
| 5-HT7 | - | Antagonist mdpi.com | IC50 = 32.1 mdpi.com | |
| SYA0340-P2 (Enantiomer 2) | 5-HT1A | - | Agonist mdpi.com | EC50 = 2.21 mdpi.com |
| 5-HT7 | - | Antagonist mdpi.com | IC50 = 277 mdpi.com |
Anxiolytic and Antipsychotic-like Properties
The modulation of serotonin receptors by indanone derivatives underpins their potential as anxiolytic and antipsychotic agents. mdpi.comdoaj.org Dual 5-HT1A and 5-HT7 receptor ligands are considered to have potential utility in treating cognitive and anxiolytic impairments. nih.govmdpi.com The atypical antipsychotic properties of some compounds are attributed to their ability to modulate dopamine (B1211576) and serotonin receptors simultaneously. nih.govmdpi.com For instance, the lead compound SYA16263, which has high affinity for the 5-HT1A receptor, has demonstrated antipsychotic-like properties in animal models. nih.gov
Compounds with arylpiperazine fragments, often found in derivatives of this class, frequently target 5-HT1A and 5-HT7 receptors and show anxiolytic-like properties. mdpi.com The anxiolytic-like effects of some compounds are believed to be mediated by their agonistic activity at the 5-HT1A receptor. doaj.org Studies have shown that novel arylpiperazine derivatives can exhibit antipsychotic-like effects in rodent models, such as in MK-801-induced hyperlocomotion tests, without inducing catalepsy, a significant side effect of some older antipsychotics. mdpi.com
Retinoic Acid Receptor Alpha (RARα) Agonism and Cell Differentiation Induction
The indene and indanone skeleton has been explored as a platform for the development of Retinoic Acid Receptor Alpha (RARα) agonists. mdpi.com RARα is a nuclear receptor that plays a critical role in cell differentiation and apoptosis, making it a key target for cancer therapy, particularly in acute promyelocytic leukaemia (APL). mdpi.com
A series of novel indene-derived RARα agonists were designed and synthesized, showing moderate binding activity and potent antiproliferative effects. mdpi.com One compound, 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid (36d), exhibited a significant potential to induce the differentiation of NB4 leukemia cells. mdpi.com The ability of these compounds to induce the granulocyte differentiation marker CD11b was assessed, confirming their cell maturation capabilities. mdpi.com
Modulation of Inflammatory Pathways and Signaling
Indanone derivatives have demonstrated significant anti-inflammatory activities by modulating key signaling pathways involved in the inflammatory response. bohrium.com
Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in systemic inflammation. Several indanone derivatives have been shown to inhibit its production or activity. A novel arylidene indanone, IPX-18, was found to inhibit the release of TNF-α in human whole blood (HWB) and peripheral blood mononuclear cells (PBMCs) with IC50 values of 298.8 nM and 96.29 nM, respectively. nih.gov Another indanone derivative isolated from Fernandoa adenophylla showed good binding affinity with TNF-α in docking studies. nih.gov Furthermore, a new indanone derivative named streptinone, isolated from a marine-derived Streptomyces massiliensis, was found to suppress the production of pro-inflammatory cytokines, including TNF-α, in RAW 264.7 macrophage cells stimulated by particulate matter. bohrium.com
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. The anti-inflammatory effects of many indanone derivatives are mediated through the inhibition of the NF-κB pathway. nih.gov For instance, sesquistilbene indanone analogues were found to significantly suppress the expression of inflammatory enzymes by inhibiting the TLR4/JNK/NF-κB signaling pathway. The compound IPX-18 was shown to decrease the phosphorylation of NF-κB in activated RBL-2H3 cells. nih.gov Similarly, streptinone exerted its anti-inflammatory effects by downregulating the phosphorylation and nuclear translocation of key NF-κB proteins like IκB-α and p65. bohrium.com While AP-1 is another key transcription factor in inflammation, the direct inhibition of AP-1 by this compound derivatives is less specifically documented, with current research on indanones focusing more prominently on the NF-κB pathway.
Enzyme Inhibition Studies (e.g., DNA Synthesis Inhibition)
Indenone derivatives have been identified as inhibitors of specific enzymes, highlighting another facet of their therapeutic potential. One significant area of study is the inhibition of DNA repair enzymes. Inspired by natural products, a series of 2-chloro-3-amino indenone derivatives were synthesized and screened for their ability to inhibit Escherichia coli AlkB, a Fe(II)/2-oxoglutarate-dependent dioxygenase enzyme that repairs DNA alkylation damage. An in vitro DNA repair assay identified one such derivative, compound 3o, as an effective inhibitor of AlkB. This inhibition of DNA repair mechanisms can sensitize cells to DNA-damaging agents, a strategy often used in cancer therapy.
Comprehensive Structure-Activity Relationship (SAR) Investigations in Biological Contexts
The exploration of 2,3-dihydro-1H-inden-1-one derivatives in medicinal chemistry has led to significant insights into their structure-activity relationships (SAR), particularly as positive allosteric modulators (PAMs) of GABA-A receptors. acs.org Investigations have systematically evaluated how modifications to the indanone scaffold influence biological activity, providing a roadmap for the design of more potent compounds. acs.orgresearchgate.net
A key study initiated with a hit compound, a 1H-indene-1,3(2H)-dione derivative (Compound 17), which demonstrated micromolar activity on GABA-A receptor subtypes α1β2γ2 and α2β2γ2. acs.org To optimize activity and address potential chemical reactivity issues associated with the dione (B5365651) moiety, researchers explored bioisosteric replacements. acs.org Replacing the 1H-indene-1,3(2H)-dione scaffold with a 2,3-dihydro-1H-inden-1-one core (as seen in compounds 18–20) unfortunately led to a decrease or complete loss of PAM activity. acs.org
Further SAR studies involved introducing different substituents onto the 2,3-dihydro-1H-inden-1-one ring system. The position of these substituents was found to be critical for activity. For instance, when a 2-(2,4-dichlorophenyl)acetic acid was alkylated with substituted benzyl (B1604629) bromides and then cyclized via Friedel–Crafts acylation, the regioselectivity of the final product was highly dependent on the substitution pattern of the intermediate. acs.org Para-substituted intermediates resulted in products with a substituent at the 6-position of the indanone ring (e.g., compounds 18 and 25). acs.org In contrast, meta-substituted intermediates predominantly yielded 5-substituted products (e.g., compounds 19 and 26) along with minor amounts of 7-substituted isomers (e.g., compounds 20 and 27), likely due to steric hindrance effects. acs.org
The introduction of a hydrophobic phenyl group at various positions on the 2,3-dihydro-1H-inden-1-one scaffold was also explored to enhance activity. acs.org Derivatives with a phenyl group at the 5- or 6-position (compounds 25 and 26) showed no detectable activity. acs.org However, the 7-phenyl substituted derivative (compound 27) not only maintained a similar half-maximal effective concentration (EC50) to the original hit compound but also showed a 2.5-fold increase in its maximal effect (Emax) at the α1β2γ2 subtype. acs.org This highlights the specific spatial requirements for substituents on the indanone core to achieve favorable interactions with the biological target. These findings underscore the versatility of the indanone scaffold, whose derivatives are investigated for a wide range of biological activities, including applications in treating Alzheimer's disease and cancer. beilstein-journals.orgresearchgate.netnih.gov
The table below summarizes the SAR data for a series of 2,3-dihydro-1H-inden-1-one derivatives and related analogues tested for their PAM activity at GABA-A receptors. acs.org
| Compound | Core Structure | R Group | α1β2γ2 EC50 (μM) | α1β2γ2 Emax (fold) | α2β2γ2 EC50 (μM) | α2β2γ2 Emax (fold) |
|---|---|---|---|---|---|---|
| 17 | 1H-indene-1,3(2H)-dione | 5-Br | 1.02 ± 0.11 | 1.8 ± 0.1 | 1.55 ± 0.23 | 1.9 ± 0.2 |
| 18 | 2,3-dihydro-1H-inden-1-one | 6-Br | >30 | 1.1 ± 0.1 | >30 | 1.1 ± 0.1 |
| 19 | 2,3-dihydro-1H-inden-1-one | 5-Br | >30 | 1.1 ± 0.1 | >30 | 1.0 ± 0.1 |
| 20 | 2,3-dihydro-1H-inden-1-one | 7-Br | >30 | 1.1 ± 0.1 | >30 | 1.1 ± 0.1 |
| 25 | 2,3-dihydro-1H-inden-1-one | 6-Ph | >30 | 1.0 ± 0.1 | >30 | 1.0 ± 0.1 |
| 26 | 2,3-dihydro-1H-inden-1-one | 5-Ph | >30 | 1.1 ± 0.1 | >30 | 1.0 ± 0.1 |
| 27 | 2,3-dihydro-1H-inden-1-one | 7-Ph | 1.13 ± 0.15 | 4.5 ± 0.3 | >30 | 1.2 ± 0.1 |
Advanced Research Applications Beyond Medicinal Chemistry
Role as Versatile Synthetic Intermediates for Complex Molecular Architectures
The 1-indanone (B140024) framework is a well-established building block in organic synthesis, serving as a precursor for a wide array of more complex molecules, including natural products and other biologically active compounds. beilstein-journals.orgresearchgate.net 5,7-Dichloro-2,3-dihydro-1H-inden-1-one is specifically identified as a useful intermediate in organic chemical synthesis. lookchem.com Its versatility stems from the reactivity of its constituent functional groups, which allows for a variety of chemical transformations.
The ketone functional group can undergo numerous reactions, such as reductions, oxidations, and condensations. The aromatic ring, activated by the electron-withdrawing chlorine atoms, is susceptible to nucleophilic substitution reactions. Furthermore, the carbon atoms adjacent to the carbonyl group (the α-carbons) can be functionalized. This multi-faceted reactivity allows chemists to use 5,7-dichloro-1-indanone as a starting point to construct elaborate molecular frameworks. For instance, Friedel–Crafts reactions are commonly employed to synthesize the indanone core itself, which can then be further elaborated. beilstein-journals.org The synthesis of various substituted 1-indanones from precursors like 3-arylpropionic acids demonstrates the adaptability of this chemical class in building complex structures. researchgate.net
The value of the 2,3-dihydro-1H-inden-1-one skeleton is highlighted in studies where it is used as a bioisosteric replacement for other structures, such as 1H-indene-1,3(2H)-dione, in the development of novel compounds. acs.org Although in some medicinal chemistry applications these replacements may lead to decreased activity, it underscores the principle of using the indanone core as a versatile scaffold for molecular design. acs.org The ability to generate diverse derivatives is a key attribute of a versatile synthetic intermediate.
Table 1: Potential Synthetic Transformations of the Indanone Scaffold
| Reaction Type | Reagent/Condition Example | Resulting Structure |
|---|---|---|
| Friedel-Crafts Acylation | AlCl₃, acid chloride | Formation of the core indanone ring system. beilstein-journals.org |
| Condensation | Aldehydes, NaOMe | Addition of substituents, e.g., at the 2-position. acs.org |
| Suzuki Coupling | Palladium catalyst, boronic acids | Arylation of the aromatic ring (if a bromo-analogue is used). acs.org |
| Carbonylative Cyclization | Palladium catalyst, CO | Synthesis of indanones from unsaturated aryl iodides. organic-chemistry.org |
| Reduction | NaBH₄ | Conversion of the ketone to a secondary alcohol. |
| Oxidation (e.g., Baeyer-Villiger) | m-CPBA | Ring expansion to form a lactone. |
Materials Science Applications
The indanone scaffold, particularly when functionalized, presents opportunities for development in materials science. The electronic properties of the conjugated system can be tuned by substituents on the aromatic ring, making it a candidate for various advanced applications.
Derivatives of the closely related indane-1,3-dione are recognized as versatile building blocks in the field of organic electronics. nih.gov These molecules often act as electron-accepting units in the design of new organic materials. The electron-withdrawing nature of the two chlorine atoms in this compound would similarly influence its electronic properties. This suggests its potential as a component or precursor for materials used in organic electronic devices, such as organic field-effect transistors (OFETs) or organic photovoltaics (OPVs), where precise control over electron affinity and energy levels is crucial.
Indane-1,3-dione structures have also found use in photopolymerization. nih.gov Photoinitiators are molecules that, upon absorbing light, generate reactive species (radicals or cations) that initiate polymerization. The effectiveness of a photoinitiator depends on its ability to absorb light at a specific wavelength (often in the UV or visible range) and efficiently produce the initiating species. The this compound molecule contains a carbonyl group conjugated with the dichlorinated benzene (B151609) ring, forming a chromophore that can absorb light energy. This structural feature is a prerequisite for photoinitiator activity, suggesting a potential application in light-cured polymers and coatings.
The search for advanced optical materials for applications like ultra-fast optical frequency conversion has driven research into organic compounds. mdpi.com Indane-1,3-dione derivatives are specifically noted for their use in optical sensing and non-linear optical (NLO) applications. nih.gov NLO materials interact with intense laser light to produce light of new frequencies, a property essential for optical signal processing, data storage, and bio-imaging. nasa.govoejournal.org
A key requirement for second-order NLO activity is a non-centrosymmetric molecular structure, often achieved in molecules with a strong permanent dipole moment arising from electron-donating and electron-withdrawing groups. The structure of 5,7-dichloro-1-indanone, featuring a conjugated system and strong electron-withdrawing chlorine atoms, provides the electronic asymmetry that is fundamental to NLO properties. jhuapl.edu By further functionalizing the molecule, it could be engineered to enhance these properties, making it a promising candidate for the development of new NLO materials. mdpi.com
Table 3: Summary of Potential Materials Science Applications
| Application Area | Relevant Structural Feature | Potential Function |
|---|---|---|
| Organic Electronics | Dichlorinated aromatic ring, conjugated ketone | Electron-accepting building block for semiconductors. |
| Photopolymerization | Aromatic ketone chromophore | Photoinitiator for light-induced polymerization. |
| Non-Linear Optics | Asymmetric electronic distribution due to Cl atoms | Second or third-order NLO material for frequency conversion. |
Q & A
Q. What are the established methods for synthesizing 5,7-Dichloro-2,3-dihydro-1H-inden-1-one with high purity?
- Methodological Answer : The synthesis typically involves electrophilic chlorination of a dihydroindenone precursor. A common approach uses N-chlorosuccinimide (NCS) or chlorine gas (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) to introduce chlorine atoms at the 5- and 7-positions. The reaction is conducted in anhydrous dichloromethane or chloroform under inert atmosphere at 0–25°C. Post-synthesis purification is critical:
- Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted intermediates.
- Recrystallization from ethanol or acetonitrile achieves >95% purity, as validated by HPLC (C18 column, UV detection at 254 nm) .
Key Considerations : Monitor reaction progress via TLC (Rf ≈ 0.4 in 3:1 hexane/EtOAc) and optimize stoichiometry to minimize di-/tri-substituted byproducts.
Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic and crystallographic techniques?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC). Key signals include:
- ¹H: δ 3.2–3.5 ppm (m, 2H, CH₂ of dihydro ring), δ 7.4–7.6 ppm (d, 2H, aromatic H at positions 5 and 7).
- ¹³C: δ 200–205 ppm (C=O), δ 120–130 ppm (aromatic C-Cl).
- Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ at m/z 201.05 (C₉H₆Cl₂O⁺), with isotopic clusters confirming two Cl atoms.
- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, 100 K) resolves the planar indenone core and Cl substituent positions. Refinement via SHELXL (R₁ < 0.05) ensures accuracy .
- Purity Validation : HPLC retention time consistency and absence of secondary peaks (<2% impurity threshold) .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antiviral vs. inactive results) often arise from:
- Compound Purity : Re-test batches using orthogonal methods (e.g., NMR vs. LC-MS) to exclude impurities .
- Assay Conditions : Compare results across cell lines (e.g., HEK293 vs. HeLa) and protocols (e.g., MTT vs. resazurin assays). Include positive controls (e.g., doxorubicin for cytotoxicity).
- Stereochemical Effects : If chiral analogs exist, resolve enantiomers via chiral HPLC and test individually, as seen in studies of fluoro-indenamine derivatives .
Example : A 2024 study resolved conflicting antimicrobial data by correlating logP values with membrane permeability, revealing hydrophobicity-dependent activity thresholds .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound analogs?
- Methodological Answer :
- Systematic Substitution : Modify positions 2, 3 (dihydro ring) and 6 (aromatic ring) to explore:
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance electrophilicity.
- Bulkier substituents (e.g., -OCH₃, -NH₂) to probe steric effects on target binding.
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict interactions with enzymes like CYP450 or kinases. Validate predictions with SPR (surface plasmon resonance) binding assays.
- Pharmacokinetic Profiling : Assess metabolic stability (human liver microsomes) and solubility (shake-flask method). For analogs with logD >3, introduce polar groups (e.g., -OH) to improve aqueous solubility .
Case Study : A 2025 SAR campaign on methyl carboxylate analogs identified substituents at position 2 that doubled potency against SARS-CoV-2 3CLpro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
